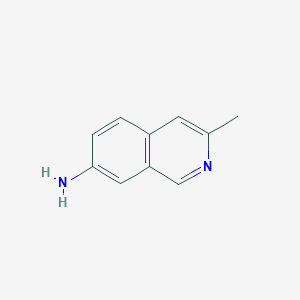

3-Methylisoquinolin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylisoquinolin-7-amine is a heterocyclic aromatic amine with the molecular formula C10H10N2 It is a derivative of isoquinoline, characterized by a methyl group at the 3-position and an amine group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-7-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, is a well-known method for synthesizing isoquinoline derivatives . Another method involves the use of metal catalysts, such as palladium, to facilitate the coupling and cyclization reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

- Enzyme Inhibition : 3-Methylisoquinolin-7-amine has been studied for its potential to act as an inhibitor of various enzymes. Its ability to bind to active sites or allosteric sites allows it to modulate enzyme activity, making it a candidate for drug development targeting diseases involving enzyme dysregulation .

- Receptor Interaction : The compound may interact with specific receptors involved in signal transduction pathways. This interaction can influence cellular processes, making it relevant in research on neurological disorders and cancer .

Biological Studies

- Anticancer Activity : Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that isoquinoline derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

- Neuropharmacology : The compound's structural properties suggest potential applications in neuropharmacology, particularly in developing treatments for neurodegenerative diseases through modulation of neurotransmitter systems.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in various industrial processes:

- Dye and Pigment Production : The compound serves as an intermediate in synthesizing dyes and pigments, leveraging its aromatic properties.

- Chemical Manufacturing : It is employed in producing other industrial chemicals, showcasing its versatility beyond academic research.

Case Study 1: Anticancer Potential

A study focused on the synthesis of isoquinoline derivatives demonstrated that certain analogs of this compound exhibited promising anticancer activity by inhibiting cell proliferation in vitro. The study highlighted structure-activity relationships (SAR) that could guide further development of potent anticancer agents .

Case Study 2: Enzyme Modulation

Research investigating the interaction of this compound with cytochrome P450 enzymes revealed its potential role as a modulator of drug metabolism. This finding is significant for understanding how this compound might influence pharmacokinetics and drug interactions in clinical settings.

Mechanism of Action

The mechanism of action of 3-Methylisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

3-Methylisoquinoline: Similar in structure but lacks the amine group at the 7-position.

7-Aminoisoquinoline: Similar but lacks the methyl group at the 3-position.

3-Hydroxyisoquinoline: Contains a hydroxyl group instead of an amine group at the 7-position

Uniqueness: 3-Methylisoquinolin-7-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and medicinal applications .

Biological Activity

3-Methylisoquinolin-7-amine is a heterocyclic aromatic amine that has garnered attention for its diverse biological activities. This compound, characterized by the presence of both methyl and amine groups, exhibits significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl group at the 3-position and an amine group at the 7-position of the isoquinoline backbone. This unique substitution pattern enhances its stability and reactivity compared to other isoquinoline derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 148.17 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator, influencing various biochemical pathways:

- Enzyme Inhibition : The compound binds to active sites or allosteric sites on enzymes, modulating their activity.

- Receptor Interaction : It may interact with receptors involved in signal transduction pathways, leading to various biological effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

-

Cell Line Studies :

- Tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

- Results indicated significant cytotoxicity with IC50 values in the low micromolar range.

- Mechanistic Insights :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.

- Mechanism : Likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Evaluation :

- A series of isoquinoline derivatives, including this compound, were tested against Gram-positive and Gram-negative bacteria.

- Results showed that modifications at the 7-position significantly influenced antimicrobial potency .

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-methylisoquinolin-7-amine |

InChI |

InChI=1S/C10H10N2/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,11H2,1H3 |

InChI Key |

TVFDKBBSJGTWJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)N)C=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.